molecular formula C10H17FN4O B1481247 (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098016-50-1

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1481247
CAS No.: 2098016-50-1
M. Wt: 228.27 g/mol
InChI Key: UYCUNVFYHHJTNY-UHFFFAOYSA-N
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Description

(1-(1-(2-Fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS 2098016-50-1) is a chemical compound with a molecular formula of C10H17FN4O and a molecular weight of 228.27 g/mol . This molecule features a piperidine ring connected to a 1,2,3-triazole group bearing a methanol moiety, and a 2-fluoroethyl chain on the piperidine nitrogen. The integration of the fluorinated group and the triazole ring makes this compound a valuable building block in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is not widely published in the available literature, its structure suggests potential as a key intermediate in the synthesis of more complex bioactive molecules. The 1,2,3-triazole moiety is often utilized as a bioisostere for amide bonds in drug design, and fluorinated groups are commonly incorporated to modulate the lipophilicity, metabolic stability, and bioavailability of candidate compounds . Researchers may employ this compound in the development of potential therapeutic agents, particularly for central nervous system (CNS) targets, given the presence of the piperidine scaffold which is prevalent in many neurologically active drugs. This compound is supplied for research purposes such as chemical biology, lead optimization, and library synthesis. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[1-[1-(2-fluoroethyl)piperidin-4-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7,10,16H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCUNVFYHHJTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 1,2,3-Triazole Core and Hydroxymethyl Derivative

Though specific procedures for the exact compound are limited, analogous preparation of triazolylmethanol derivatives provides a foundation:

  • Hydroxymethylation of 1,2,4-triazole analogs is commonly performed by reacting the triazole with formaldehyde in solvents such as tetrahydrofuran or ethanol, often at room temperature or mild heating, yielding triazolylmethanol derivatives in high yields (79–96%).

  • For example, a typical reaction involves stirring 1H-1,2,4-triazole with formaldehyde solution in tetrahydrofuran at 20°C for several hours, followed by solvent removal and drying to obtain the hydroxymethylated product in yields up to 96%.

  • Conversion of the hydroxymethyl group to a chloromethyl intermediate can be achieved by treatment with thionyl chloride under mild heating (40–70°C), yielding 1-(chloromethyl)-1H-1,2,4-triazole derivatives in yields ranging from 48% to over 90%, depending on solvent and temperature.

Step Reagents/Conditions Yield (%) Notes
Hydroxymethylation 1,2,4-triazole + formaldehyde in THF, 20°C 79–96 Mild conditions, high yield
Chlorination Thionyl chloride in DCM or THF, 40–70°C 48–94 Solvent and temp affect yield

Functionalization of the Piperidine Ring and Introduction of 2-Fluoroethyl Group

  • Piperidine derivatives functionalized at the 4-position are often prepared via nucleophilic substitution or Grignard reactions involving piperidin-4-yl intermediates.

  • The 2-fluoroethyl substituent on the piperidine nitrogen is typically introduced by alkylation using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

  • A representative approach involves:

    • Preparation of 4-substituted piperidine intermediate.
    • N-alkylation with 2-fluoroethyl halide in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or acetonitrile).
  • The reaction conditions are optimized to avoid over-alkylation and to maintain the integrity of the triazole ring.

Formation of the Final (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

  • The final step involves coupling the functionalized piperidine with the triazolylmethanol moiety.

  • This can be achieved via nucleophilic substitution of the chloromethyl triazole intermediate with the piperidin-4-yl derivative bearing the 2-fluoroethyl group.

  • Reaction conditions typically involve:

    • Use of polar aprotic solvents (e.g., DMF).
    • Mild heating (20–50°C).
    • Base to facilitate substitution (e.g., triethylamine or potassium carbonate).
  • The product is isolated by crystallization or column chromatography and purified by washing with solvents such as methanol or DMF, followed by drying under reduced pressure.

Representative Reaction Scheme and Conditions Summary

Step Reaction Type Reagents/Conditions Yield (%) Comments
1 Hydroxymethylation 1,2,3-triazole + formaldehyde, THF, 20°C, 4 h ~80–96 Formation of triazolylmethanol
2 Chlorination SOCl2, DCM or THF, 40–70°C, 2–4 h 48–94 Conversion to chloromethyl triazole
3 Piperidine functionalization Alkylation with 2-fluoroethyl halide, base, DMF Variable N-alkylation on piperidine nitrogen
4 Coupling Nucleophilic substitution, DMF, 20–50°C, base Moderate Formation of final compound
5 Purification Crystallization, washing with methanol/DMF, drying Isolation of pure product

Analytical and Purification Notes

  • The intermediates and final product are characterized by NMR spectroscopy , typically ^1H-NMR and ^19F-NMR for fluorinated compounds, confirming the substitution pattern and purity.

  • Purification often involves washing with solvents like DMF and methanol, followed by drying at elevated temperatures (60–80°C) under reduced pressure to obtain crystalline solids.

  • Chromatographic techniques such as silica gel column chromatography may be employed for intermediates to ensure high purity.

Research Findings and Optimization Insights

  • Reaction temperatures for triazole formation and substitution are critical; mild temperatures (10–50°C) favor high yields and minimize side reactions.

  • Choice of solvent impacts yield and purity; tetrahydrofuran and dimethylformamide are preferred for solubility and reaction control.

  • Use of bases like triethylamine or potassium carbonate facilitates nucleophilic substitution steps without degrading sensitive triazole rings.

  • The presence of fluorine in the 2-fluoroethyl group requires careful control of reaction conditions to avoid elimination or side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various nitrogen-containing heterocycles.

    Substitution: Compounds with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Features and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight Key Properties
Target Compound Piperidin-4-yl-triazolylmethanol 2-Fluoroethyl 254.28 g/mol High polarity due to -OH; fluorine enhances lipophilicity
AB668 () Piperidin-4-yl-triazolylindole Isobutyl sulfonamidoethyl, indole carboxylate 627.76 g/mol Bivalent CK2 inhibitor; improved cellular permeability due to indole
Compound VIII () Piperidin-4-yl-triazolylmethanol Dimethylphenylamino pyrimidine 394.44 g/mol BET kinase selectivity; polar pyrimidine enhances solubility
Compound 6m () Phthalimide-triazolylbenzimidazole Trifluoromethylphenyl 542.50 g/mol Antischistosomal activity; high melting point (216–218°C)
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol () Triazolylmethanol 4-Chlorophenyl 209.63 g/mol Lower molecular weight; chlorophenyl increases hydrophobicity

Key Observations :

  • Fluorine substituents (e.g., 2-fluoroethyl in the target compound) balance lipophilicity and metabolic stability.
  • Bulky groups (e.g., indole in AB668) improve target engagement but may reduce solubility.
  • Polar moieties (e.g., pyrimidine in Compound VIII) enhance aqueous solubility critical for kinase inhibitors.

Key Observations :

  • AB668’s bivalent design enables dual CK2 inhibition, enhancing cancer cell selectivity.
  • Compound 6m’s trifluoromethyl group contributes to antiparasitic potency but may increase cytotoxicity.

Key Observations :

  • Anticancer/antiparasitic compounds (AB668, 6m) prioritize efficacy over safety margins.

Biological Activity

(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a triazole ring , and a fluoroethyl group , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

Key Mechanisms:

  • Receptor Binding: The triazole moiety may facilitate binding to various receptors involved in neurological pathways.
  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, suggesting its role as a potential therapeutic agent in conditions such as cancer or neurodegenerative diseases.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of triazole have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

CompoundCancer TypeIC50 Value (μM)Mechanism
ZQL-4cBreast2.96 (MCF-7)Induces apoptosis via ROS production
ZQL-4cBreast0.80 (MDA-MB-231)Inhibits Notch-AKT signaling pathway

These findings suggest that the biological activity of this compound may be linked to similar mechanisms observed in its analogs.

Neuropharmacological Effects

Given the structural features of the compound, particularly the piperidine ring, it may also exhibit neuropharmacological properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems and have potential applications in treating disorders such as depression and anxiety.

Case Studies

Case Study 1: Anticancer Activity
A study investigating the anticancer effects of triazole derivatives found that compounds with similar structures to this compound significantly inhibited tumor growth in vitro and in vivo models. The research highlighted the importance of the triazole group in enhancing cytotoxicity against cancer cells through apoptosis induction.

Case Study 2: Neurological Applications
Another study focused on the neuroprotective effects of piperidine derivatives. It was observed that these compounds could protect neuronal cells from oxidative stress-induced damage. This suggests that this compound might also possess similar protective effects due to its structural components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol

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